molecular formula C24H32N4O5S B12789858 6Iyf3ynj3B CAS No. 133883-93-9

6Iyf3ynj3B

Cat. No.: B12789858
CAS No.: 133883-93-9
M. Wt: 488.6 g/mol
InChI Key: DUODXDGYMZDGLF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains multiple functional groups, including a benzisothiazole moiety, a piperazine ring, and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of analogs with modified functional groups .

Scientific Research Applications

8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play key roles in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione include other benzisothiazole derivatives, piperazine-containing compounds, and spirocyclic molecules. Examples include:

Uniqueness

What sets 8-(4-(4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-6-hydroxy-8-azaspiro(4.5)decane-7,9-dione apart from similar compounds is its unique combination of functional groups and structural features.

Properties

CAS No.

133883-93-9

Molecular Formula

C24H32N4O5S

Molecular Weight

488.6 g/mol

IUPAC Name

8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-10-hydroxy-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C24H32N4O5S/c29-20-17-24(9-3-4-10-24)21(30)23(31)28(20)12-6-5-11-26-13-15-27(16-14-26)22-18-7-1-2-8-19(18)34(32,33)25-22/h1-2,7-8,21,30H,3-6,9-17H2

InChI Key

DUODXDGYMZDGLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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